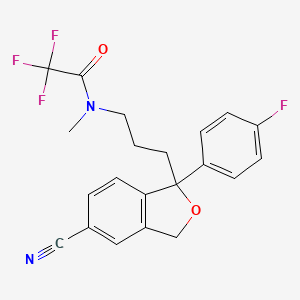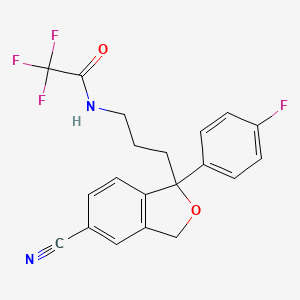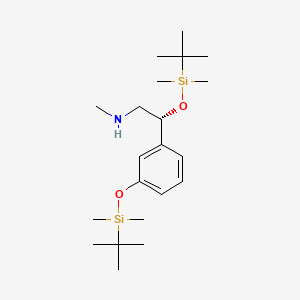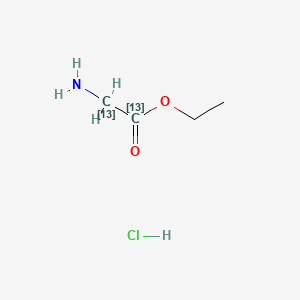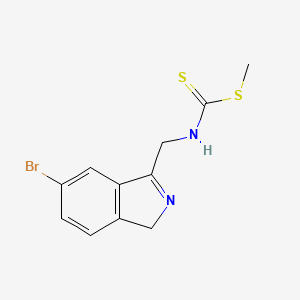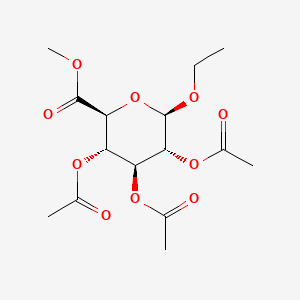
5-Chloroquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinoline-8-sulfonic acid: is an organic compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target the heme polymerase enzyme in plasmodium species . This enzyme plays a crucial role in the survival and proliferation of the parasite .
Mode of Action
5-Chloroquinoline-8-sulfonic acid, similar to other quinoline derivatives, is believed to inhibit the action of heme polymerase. This inhibition prevents the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite . The buildup of toxic heme is detrimental to the parasite, ultimately leading to its death .
Biochemical Pathways
The disruption of this pathway leads to the accumulation of toxic heme, which is harmful to the parasite .
Result of Action
The result of the action of this compound is the death of the Plasmodium parasite due to the accumulation of toxic heme . This leads to the clearance of the parasite from the host’s body, thereby treating the malarial infection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-sulfonic acid typically involves the chlorination of quinoline followed by sulfonation. One common method includes:
Chlorination: Quinoline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 5-position.
Sulfonation: The chlorinated quinoline is then treated with sulfuric acid or oleum to introduce the sulfonic acid group at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloroquinoline-8-sulfonic acid can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Formation of 5-aminoquinoline-8-sulfonic acid.
Substitution: Formation of 5-substituted quinoline-8-sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloroquinoline-8-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of reaction mechanisms and as a reagent in analytical chemistry .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological molecules. It has applications in the development of antimicrobial and anticancer agents .
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent. Quinoline derivatives are known for their broad spectrum of biological activities .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also used in the production of materials for electronic devices .
Vergleich Mit ähnlichen Verbindungen
- 8-Hydroxyquinoline-5-sulfonic acid
- 5-Chloro-8-hydroxyquinoline
- Quinoline-8-sulfonic acid
Comparison: 5-Chloroquinoline-8-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity. Compared to 8-Hydroxyquinoline-5-sulfonic acid, it lacks the hydroxyl group, which affects its solubility and reactivity. Compared to 5-Chloro-8-hydroxyquinoline, it has a sulfonic acid group instead of a hydroxyl group, making it more acidic and water-soluble .
Eigenschaften
IUPAC Name |
5-chloroquinoline-8-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAFLXKUWRFGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652524 |
Source


|
| Record name | 5-Chloroquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90225-09-5 |
Source


|
| Record name | 5-Chloroquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)




